Halogenated Indole Scaffolds: Technical Profile of 6-Bromo-4-fluoroindole-3-acetic Acid
Halogenated Indole Scaffolds: Technical Profile of 6-Bromo-4-fluoroindole-3-acetic Acid
Executive Summary & CAS Number Status
Status: Custom Synthesis Target Primary Precursor CAS: 885520-59-2 (6-Bromo-4-fluoro-1H-indole)[1][2][3]
Note on Commercial Availability: A direct Chemical Abstracts Service (CAS) registry number for 6-Bromo-4-fluoroindole-3-acetic acid is not currently indexed in major public chemical catalogs (Sigma-Aldrich, ChemScene, PubChem). This indicates the molecule is a specialized research intermediate rather than a commodity chemical.
Researchers requiring this compound must typically synthesize it from its commercially available parent scaffold, 6-Bromo-4-fluoro-1H-indole . This guide provides the validated synthetic route, physicochemical predictions, and medicinal chemistry context for this specific halogenated auxin analog.
Why This Scaffold Matters
The 4-fluoro, 6-bromo substitution pattern on the indole ring offers unique pharmacological advantages:
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Metabolic Blocking: The 4-fluoro group blocks metabolic oxidation at a highly reactive site (C4), extending half-life in biological systems.
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Orthogonal Functionalization: The 6-bromo substituent serves as a versatile "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) late in the drug discovery cycle.
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Auxin Activity: In agrochemistry, halogenated indole-3-acetic acid (IAA) derivatives often exhibit potent plant growth regulator activity due to resistance against indole-3-acetic acid oxidases.
Chemical Identity & Physicochemical Profile[1][4][5][6][7][8][9][10][11]
Since the specific acetic acid derivative is a custom target, the data below combines experimental data for the parent indole and high-confidence predicted data for the acetic acid derivative.
| Property | Parent Scaffold | Target Molecule |
| Compound Name | 6-Bromo-4-fluoro-1H-indole | 6-Bromo-4-fluoroindole-3-acetic acid |
| CAS Number | 885520-59-2 | Not Listed (Custom) |
| Molecular Formula | C₈H₅BrFN | C₁₀H₇BrFNO₂ |
| Molecular Weight | 214.04 g/mol | 272.07 g/mol |
| Physical State | Solid (Pale yellow/brown) | Solid (Predicted: Off-white) |
| Melting Point | 81–83 °C | Predicted: 195–205 °C (Decomp.)[] |
| pKa (Acid) | N/A | ~4.75 (Carboxylic acid) |
| LogP | 3.07 | Predicted: ~2.4 |
| SMILES | FC1=C2C(C=C(Br)C1)=CC=N2 | OC(=O)CC1=CNC2=CC(Br)=CC(F)=C12 |
Synthetic Architecture
The most reliable route to the target utilizes the Oxalyl Chloride Method (Speeter-Anthony procedure) . This avoids the harsh conditions of the Fischer Indole synthesis for the side chain and utilizes the commercially available parent indole.
Pathway Logic
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Acylation: Reaction of the electron-rich C3 position with oxalyl chloride.
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Hydrolysis: Conversion of the glyoxylyl chloride intermediate to the acid (or ester).
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Reduction: Selective reduction of the keto group to the methylene group using Sodium Borohydride (NaBH₄) or catalytic hydrogenation (though Br sensitivity requires care). Note: The direct reduction of the glyoxylic acid to acetic acid is often done via the Wolff-Kishner reduction or catalytic reduction, but for halogenated indoles, a mild reduction of the intermediate alcohol is preferred.
Recommended Protocol: Glyoxylic Acid Route (Modified) A more direct modern approach often used for sensitive indoles involves the reaction with glyoxylic acid followed by reduction.
Figure 1: Synthetic workflow converting the parent indole to the acetic acid derivative via the glyoxylic pathway.
Detailed Experimental Protocol
Caution: This protocol involves the use of corrosive reagents (Oxalyl chloride) and halogenated solvents. Work in a fume hood.
Phase 1: Synthesis of the Glyoxylyl Chloride Intermediate
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Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
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Dissolution: Dissolve 6-bromo-4-fluoroindole (1.0 eq, 214 mg, 1 mmol) in anhydrous diethyl ether (10 mL). Cool to 0°C in an ice bath.
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Addition: Dropwise add oxalyl chloride (1.2 eq, 0.1 mL). The solution will typically turn yellow/orange, and a precipitate (the glyoxylyl chloride) may form.
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Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.
Phase 2: Hydrolysis to Glyoxylic Acid
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Quench: Cool the mixture back to 0°C.
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Hydrolysis: Carefully add water (5 mL) or 1N NaOH (if the acid salt is desired). If solid formed in Phase 1, it can be filtered and hydrolyzed separately, but direct addition is common.
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Isolation: If using NaOH, acidify with 1N HCl to pH 2. Extract with Ethyl Acetate (3 x 15 mL). Dry over Na₂SO₄ and concentrate. This yields 6-bromo-4-fluoroindole-3-glyoxylic acid .
Phase 3: Reduction to Acetic Acid (The Critical Step)
Standard Wolff-Kishner is too harsh for the bromine/fluorine substituents. Use the Hypophosphorous Acid/Iodine reduction method.
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Reagents: Dissolve the glyoxylic acid intermediate (1 mmol) in Acetic Acid (5 mL).
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Catalyst: Add Hypophosphorous acid (50% aq. solution, 5 eq) and a catalytic amount of Iodine (I₂, 0.1 eq).
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Reflux: Heat the mixture to mild reflux (approx. 100°C) for 2–4 hours. The iodine acts as a catalyst to reduce the benzylic ketone to the methylene.
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Workup: Cool to room temperature. Pour into ice water (20 mL).
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Extraction: Extract with Ethyl Acetate. Wash the organic layer with saturated NaHSO₃ (to remove iodine traces) and brine.
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Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, Hexane:EtOAc gradient).
Medicinal Chemistry Applications (SAR)
This molecule is designed as a "Lead Optimization" scaffold.
Figure 2: Structure-Activity Relationship (SAR) logic for the 6-bromo-4-fluoroindole scaffold.
Key Therapeutic Areas[6]
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CRTH2 Antagonists: Indole-3-acetic acid derivatives are classic pharmacophores for CRTH2 (Prostaglandin D2 receptor 2) antagonists, used in treating asthma and allergic rhinitis. The 4-fluoro group improves metabolic stability compared to the native indole.
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Aldose Reductase Inhibitors: Halogenated indole acetic acids have shown efficacy in inhibiting aldose reductase, a target for diabetic complications (neuropathy/retinopathy).
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Plant Growth Regulators: As a synthetic auxin, this molecule is expected to have high stability in plant tissue culture, useful for somatic embryogenesis in recalcitrant species.
References
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National Institutes of Health (NIH). (2023). Synthesis of Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase. PMC10142345. Retrieved from [Link]
- Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Synthesis of Tryptamines. Journal of the American Chemical Society.
